molecular formula C13H8Cl2F2N2 B3943745 N,N'-bis(3-chloro-4-fluorophenyl)methanimidamide

N,N'-bis(3-chloro-4-fluorophenyl)methanimidamide

Cat. No.: B3943745
M. Wt: 301.12 g/mol
InChI Key: GTIOGHNKYUFMBM-UHFFFAOYSA-N
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Description

N,N’-bis(3-chloro-4-fluorophenyl)methanimidamide is a chemical compound with the molecular formula C13H8Cl2F2N2 and a molecular weight of 301.12 g/mol . This compound is characterized by the presence of two 3-chloro-4-fluorophenyl groups attached to a methanimidamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-chloro-4-fluorophenyl)methanimidamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable formylating agent to form the corresponding formamide intermediate. This intermediate is then subjected to further reactions to introduce the second 3-chloro-4-fluorophenyl group, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for N,N’-bis(3-chloro-4-fluorophenyl)methanimidamide are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-chloro-4

Properties

IUPAC Name

N,N'-bis(3-chloro-4-fluorophenyl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2N2/c14-10-5-8(1-3-12(10)16)18-7-19-9-2-4-13(17)11(15)6-9/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIOGHNKYUFMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC=NC2=CC(=C(C=C2)F)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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